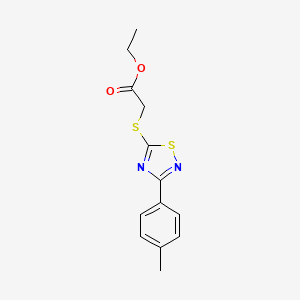

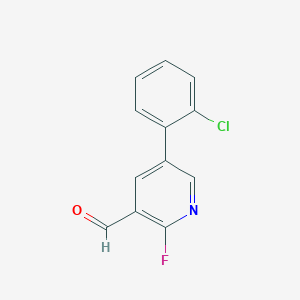

![molecular formula C20H21N7O2 B2483636 N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide CAS No. 1005716-40-4](/img/structure/B2483636.png)

N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds that have attracted attention due to their potential biological activities and applications in medicinal chemistry. Research efforts have been dedicated to the synthesis, structure elucidation, and exploration of their chemical and physical properties.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves multistep reactions, starting from acetoacetic esters or similar precursors. For example, Lovro Selič et al. (1997) described the preparation of various heterocyclic systems, including 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, from methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives can be elucidated using various spectroscopic techniques, including NMR, IR, and HRMS. Studies often focus on confirming the presence of the pyrazolo[3,4-d]pyrimidine core and identifying substituents that impact the compound's properties and biological activity.

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidine compounds can undergo a range of chemical reactions, including cycloadditions, N-allylation, and N-propargyl alkylation, to generate novel derivatives with potential biological activities. Rahmouni et al. (2014) explored the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition reactions (Rahmouni et al., 2014).

科学的研究の応用

Radiolabeling for Imaging

One application involves the development of radiolabeled compounds for imaging. For instance, the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, involves compounds within the same chemical family. These compounds are designed with fluorine atoms in their structure, allowing labeling with fluorine-18 and in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008). This application is crucial for advancing neuroimaging and facilitating the study of neurological diseases through non-invasive methods.

Heterocyclic Compound Synthesis

The compound's structure is also relevant to the synthesis of heterocyclic systems, which are integral to the development of new therapeutic agents. For example, the synthesis of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate for preparing various heterocyclic compounds demonstrates the compound's utility in creating pharmacologically active molecules (Selič et al., 1997).

Antimicrobial and Anticancer Agents

Another area of application is in the development of antimicrobial and anticancer agents. Novel pyrazole derivatives have shown potential as antimicrobial and anticancer agents, highlighting the compound's relevance in drug discovery efforts aimed at combating infections and cancer (Hafez et al., 2016). Such research is essential for expanding the arsenal of drugs available for treating various diseases.

特性

IUPAC Name |

N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O2/c1-12-5-6-16(13(2)7-12)26-19-15(9-23-26)20(22-11-21-19)27-17(8-14(3)25-27)24-18(28)10-29-4/h5-9,11H,10H2,1-4H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBZTLUCGNJFGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)COC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{(E)-[(3-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2483554.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2483555.png)

![5-[Methyl(phenylmethoxycarbonyl)amino]pyrazine-2-carboxylic acid](/img/structure/B2483558.png)

![Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxy-2-phenylacetate](/img/structure/B2483566.png)

![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2483572.png)

![N-(1-cyanocyclopentyl)-2-[methyl({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)amino]acetamide](/img/structure/B2483574.png)

![[3-(Methylthio)benzyl]amine hydrochloride](/img/structure/B2483575.png)